1,3-Bis[2,7-di(propan-2-yl)naphthalen-1-yl]-4,5-dihydroimidazol-1-ium;tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis[2,7-di(propan-2-yl)naphthalen-1-yl]-4,5-dihydroimidazol-1-ium;tetrafluoroborate is a complex organic compound that features a unique structure combining naphthalene and imidazolium moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[2,7-di(propan-2-yl)naphthalen-1-yl]-4,5-dihydroimidazol-1-ium;tetrafluoroborate typically involves the following steps:
Formation of the Naphthalene Derivative: The initial step involves the alkylation of naphthalene to introduce the propan-2-yl groups at the 2 and 7 positions.
Imidazolium Ring Formation: The next step is the formation of the imidazolium ring, which is achieved through a cyclization reaction involving appropriate precursors.
Combination of Moieties: The final step involves the coupling of the naphthalene derivative with the imidazolium ring to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[2,7-di(propan-2-yl)naphthalen-1-yl]-4,5-dihydroimidazol-1-ium;tetrafluoroborate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the imidazolium ring or the naphthalene moieties.
Substitution: The compound can undergo substitution reactions, particularly at the naphthalene rings, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.
Scientific Research Applications
1,3-Bis[2,7-di(propan-2-yl)naphthalen-1-yl]-4,5-dihydroimidazol-1-ium;tetrafluoroborate has several scientific research applications:
Materials Science: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Catalysis: The compound serves as a catalyst in various organic reactions, including cross-coupling and polymerization reactions.
Biological Studies: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,3-Bis[2,7-di(propan-2-yl)naphthalen-1-yl]-4,5-dihydroimidazol-1-ium;tetrafluoroborate involves its interaction with specific molecular targets. The imidazolium moiety can interact with various enzymes and receptors, modulating their activity. The naphthalene rings can participate in π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(2-naphthyl)-1,3-propanedione: This compound shares the naphthalene moieties but lacks the imidazolium ring.
1,3-Diisopropyl-2-thiourea: This compound has similar alkyl groups but a different core structure.
1,3-Bis(naphthalen-1-yloxy)propan-2-ol: This compound features naphthalene rings but with different functional groups.
Uniqueness
1,3-Bis[2,7-di(propan-2-yl)naphthalen-1-yl]-4,5-dihydroimidazol-1-ium;tetrafluoroborate is unique due to its combination of naphthalene and imidazolium moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and catalysis.
Properties
CAS No. |
1025030-97-0 |
---|---|
Molecular Formula |
C35H43BF4N2 |
Molecular Weight |
578.5 g/mol |
IUPAC Name |
1,3-bis[2,7-di(propan-2-yl)naphthalen-1-yl]-4,5-dihydroimidazol-1-ium;tetrafluoroborate |
InChI |
InChI=1S/C35H43N2.BF4/c1-22(2)28-11-9-26-13-15-30(24(5)6)34(32(26)19-28)36-17-18-37(21-36)35-31(25(7)8)16-14-27-10-12-29(23(3)4)20-33(27)35;2-1(3,4)5/h9-16,19-25H,17-18H2,1-8H3;/q+1;-1 |
InChI Key |
JHTIXBSEIAAUNV-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)C1=CC2=C(C=C1)C=CC(=C2N3CC[N+](=C3)C4=C(C=CC5=C4C=C(C=C5)C(C)C)C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.